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molecular formula C4H5N B123554 3-Butenenitrile CAS No. 109-75-1

3-Butenenitrile

Cat. No. B123554
M. Wt: 67.09 g/mol
InChI Key: SJNALLRHIVGIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703182B1

Procedure details

6.17 g (0.03 mol) of 4-methyl-benzenediazonium tetrafluoroborate (mp 105-110° C.; prepared by nitrosation of p-toluidine with sodium nitrite in aqueous fluoboric acid according to A. Roe, Org. Reactions vol V, 1949,193) are suspended in 60 ml of ethanol. Allyl cyanide (4.0 g; 0.06 mol) and palladium acetate (67 mg; 0.3 mmol) are added, and the light orange suspension is heated gently to 46° C., at which temperature a gentle evolution of nitrogen is visible. The mixture is stirred at the same temperature until the nitrogen evolution ceases (ca 3 h), resulting in a dark brown clear solution. The reaction mixture is poured into 300 ml of cold water and extracted with 2×100 ml of hexane:ethyl acetate 85:15 (v:v). The organic phases are washed with saturated aqueous sodium bicarbonate, water, brine, and dried over magnesium sulfate. The light green solution is concentrated to ca 20 ml by rotary evaporation, and allowed to crystallize in the refrigerator. Filtration yields 2.5 g (53%) of 4-p-tolyl-but-3-enenitrile as very thin, colorless leaflets, mp 60-61° C., consisting of the pure (E) isomer, as determined by 1H-NMR.
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
67 mg
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([N+]#N)=[CH:9][CH:8]=1.NC1C=CC(C)=CC=1.N([O-])=O.[Na+].[CH2:27]([C:30]#[N:31])[CH:28]=[CH2:29]>[H+].[B-](F)(F)(F)F.C(O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[C:7]1([CH3:6])[CH:12]=[CH:11][C:10]([CH:29]=[CH:28][CH2:27][C:30]#[N:31])=[CH:9][CH:8]=1 |f:0.1,3.4,6.7,9.10.11|

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
F[B-](F)(F)F.CC1=CC=C(C=C1)[N+]#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H+].[B-](F)(F)(F)F
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(C=C)C#N
Name
Quantity
67 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
46 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature until the nitrogen evolution ceases (ca 3 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a dark brown clear solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×100 ml of hexane:ethyl acetate 85:15 (v:v)
WASH
Type
WASH
Details
The organic phases are washed with saturated aqueous sodium bicarbonate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The light green solution is concentrated to ca 20 ml by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to crystallize in the refrigerator
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=CCC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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